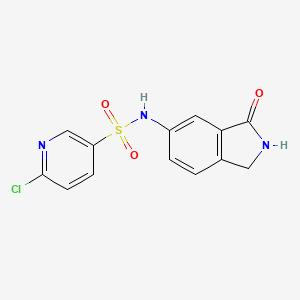

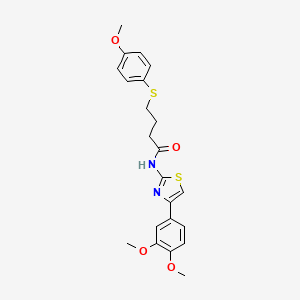

![molecular formula C15H12BrNO2S2 B2960762 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-bromothiophene-2-carboxamide CAS No. 2034257-00-4](/img/structure/B2960762.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-bromothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . It has no household use . It can be synthesized from 3-methyl-benzo[b]thiophene .

Synthesis Analysis

Benzo[b]thiophene can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene consists of a fused ring system, made up of a benzene ring and a thiophene ring .Chemical Reactions Analysis

Benzo[b]thiophene undergoes various reactions. For instance, it can undergo Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid .Physical And Chemical Properties Analysis

Benzo[b]thiophene is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel thiophene derivatives have been synthesized and characterized, showing potential for various applications in materials science and pharmaceutical chemistry. For instance, the synthesis of thiourea derivatives demonstrates significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, which highlights their potential as antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011). Additionally, the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates further expands the chemical toolkit for creating biologically interesting compounds (Singh, Lakhan, & Singh, 2017).

Antimicrobial Activity

- The antimicrobial evaluation of synthesized thiophene derivatives indicates their potential as novel anti-microbial agents. Their structure-activity relationship, especially the presence of halogen atoms, significantly influences their antibacterial efficacy. These findings open new avenues for developing antibacterial agents with specific mechanisms of action against resistant strains (Talupur, Satheesh, & Chandrasekhar, 2021).

Electronic and Optical Properties

- Research on 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides has shed light on their electronic and nonlinear optical properties, which could be crucial for the development of new materials in electronics and photonics. The study of their electronic delocalization and hyperpolarizability offers insights into designing compounds with tailored optical properties for specific applications (Ahmad et al., 2021).

Antifungal Activity

- The exploration of thiophene derivatives for antifungal activity reveals their potential use in addressing fungal infections. Synthesized compounds have shown varying degrees of efficacy against fungal strains, indicating the importance of structural modifications to enhance their antifungal properties. This research contributes to the ongoing search for more effective antifungal agents (Saeed, Zaman, Jamil, & Mirza, 2008).

Advanced Synthesis Techniques

- Innovative synthesis techniques have been developed for thiophene derivatives, demonstrating the versatility of these compounds in organic synthesis. For example, the use of copper(I) thiophen-2-carboxylate for efficient cyclotrimerization of bicyclic vic-bromostannylalkenes showcases the potential of thiophene derivatives in complex organic reactions, paving the way for the creation of novel organic compounds with unique structures and properties (Borsato et al., 2002).

Safety And Hazards

Benzo[b]thiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2S2/c16-9-5-14(20-7-9)15(19)17-6-12(18)11-8-21-13-4-2-1-3-10(11)13/h1-5,7-8,12,18H,6H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZNBRBAZDJTLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC(=CS3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-bromothiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

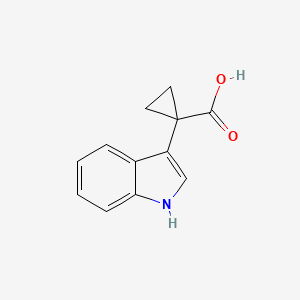

![7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2960680.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2960683.png)

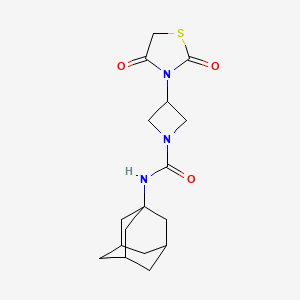

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2960691.png)

![7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2960698.png)

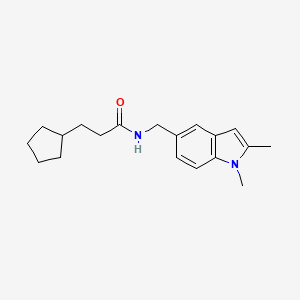

![6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2960701.png)